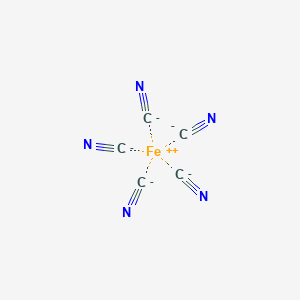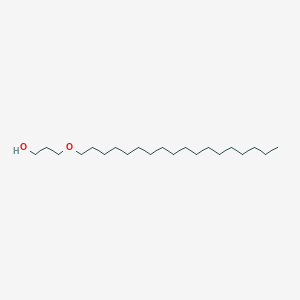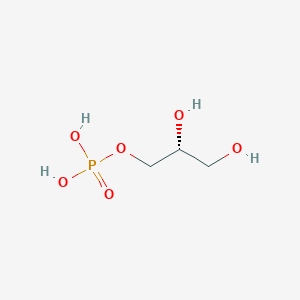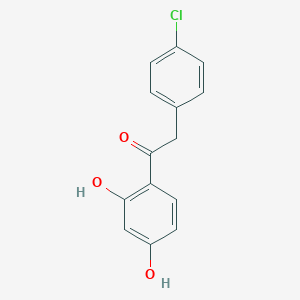
2-(4-クロロフェニル)-1-(2,4-ジヒドロキシフェニル)エタノン
概要
説明
2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone is an organic compound that features a chlorinated phenyl group and a dihydroxyphenyl group connected by an ethanone bridge
科学的研究の応用
2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-chlorobenzoyl chloride with 2,4-dihydroxyacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
作用機序
The mechanism of action of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
- 2-(4-Bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone
- 2-(4-Fluorophenyl)-1-(2,4-dihydroxyphenyl)ethanone
- 2-(4-Methylphenyl)-1-(2,4-dihydroxyphenyl)ethanone
Uniqueness
2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
特性
IUPAC Name |
2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-10-3-1-9(2-4-10)7-13(17)12-6-5-11(16)8-14(12)18/h1-6,8,16,18H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSNDHMLIFRVBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342977 | |
| Record name | 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15485-64-0 | |
| Record name | 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of reacting 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone with N,N-Dimethylformamide dimethyl acetal?
A1: The reaction of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) offers a versatile synthetic route to various heterocyclic compounds. [, ] This reaction allows for the preparation of 3-(4-chlorophenyl)-7-methoxy-4H-chromen-4-one, a significant compound containing the chromone moiety often found in biologically active molecules. [, ] Furthermore, this reaction can yield both N,O- and N,N-heterocycles, highlighting its utility in accessing diverse chemical structures for further investigation. [, ]
Q2: What are the potential applications of the diverse heterocycles synthesized from 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone?
A2: The heterocyclic compounds synthesized through the reaction of 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone with DMF-DMA hold promise for various applications. While specific applications are not elaborated upon in the provided research, the presence of the chromone scaffold in 3-(4-chlorophenyl)-7-methoxy-4H-chromen-4-one suggests potential biological activity. [, ] Moreover, the diversity of achievable N,O- and N,N-heterocycles opens avenues for exploring their use in medicinal chemistry, materials science, and other fields. Further research is crucial to elucidate the properties and potential applications of these synthesized compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
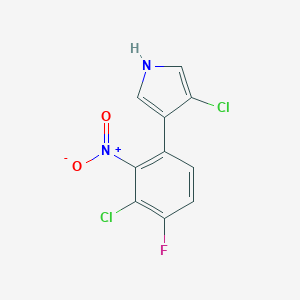

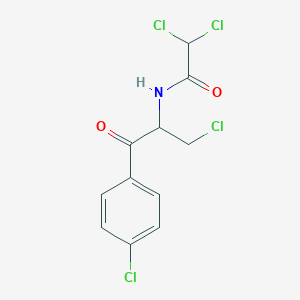
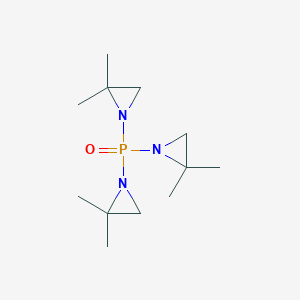

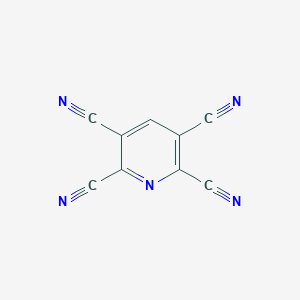
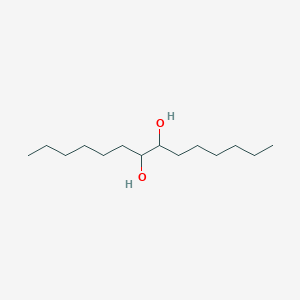
![benzo[a]acridin-10-amine](/img/structure/B94110.png)


